molecular formula C9H12BrNO B2699048 1-Amino-2-(4-bromophenyl)propan-2-ol CAS No. 179821-65-9

1-Amino-2-(4-bromophenyl)propan-2-ol

Cat. No.: B2699048
CAS No.: 179821-65-9
M. Wt: 230.105
InChI Key: QJGNVTOFOKTFAU-UHFFFAOYSA-N
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Description

1-Amino-2-(4-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is characterized by the presence of an amino group, a bromophenyl group, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 1-amino-2-(4-bromophenyl)propan-2-amine using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: NaN3, KCN, and other nucleophiles.

Major Products Formed:

    Oxidation: 1-amino-2-(4-bromophenyl)propan-2-one.

    Reduction: 1-amino-2-(4-bromophenyl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-2-(4-bromophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-2-(4-bromophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-(4-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-Amino-2-(4-fluorophenyl)propan-2-ol: Similar structure but with a fluorine atom instead of bromine.

    1-Amino-2-(4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These properties can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

1-amino-2-(4-bromophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGNVTOFOKTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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